molecular formula C10H21N3O B1271347 N-(tert-butyl)-2-piperazin-1-ylacetamide CAS No. 89433-49-8

N-(tert-butyl)-2-piperazin-1-ylacetamide

Cat. No.: B1271347
CAS No.: 89433-49-8
M. Wt: 199.29 g/mol
InChI Key: ZMEAITXOZDERTM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-piperazin-1-ylacetamide is an organic compound that features a piperazine ring substituted with a tert-butyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide typically involves the reaction of tert-butylamine with 2-chloroacetyl chloride to form N-(tert-butyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or acetamides.

Scientific Research Applications

N-(tert-butyl)-2-piperazin-1-ylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • N-(tert-butyl)-2-ethoxy-2-oxoethyl-piperazine-1-carboxylate
  • N-(tert-butyl)-2-hydrazino-2-oxoethyl-piperazine-1-carboxylate

Comparison: N-(tert-butyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEAITXOZDERTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368768
Record name N-(tert-butyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89433-49-8
Record name N-(1,1-Dimethylethyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89433-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-butyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine, chloroacetyl-chloride and N-tert-butylamine in an analogous manner as described in example 21.
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